![molecular formula C21H30N4O3 B5505392 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely of interest due to its spirocyclic and diazaspiro[4.5]decanone core, which are structural motifs found in various bioactive molecules. Compounds with such cores have been explored for their potential pharmacological properties and synthetic utility in organic chemistry.
Synthesis Analysis
Spirocyclic compounds, including diazaspiro[4.5]decanone derivatives, are typically synthesized through strategies that involve cyclization reactions. For instance, Smith et al. (2016) developed a synthesis for methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which could provide insight into similar approaches for synthesizing the compound of interest (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanone derivatives is characterized by a spiro linkage between a cyclohexane ring and a lactam ring, resulting in a rigid and complex three-dimensional architecture. The structure of such compounds can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry, as demonstrated by Guillon et al. (2020) in their structural characterization of a triazaspiro decanone derivative (Guillon et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antidiabetic Potential
The compound 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of spirothiazolidines analogs that have been developed for their potential anticancer and antidiabetic effects. A study on the development of novel series of spirothiazolidines, which shares structural similarities with the mentioned compound, demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds within this series exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a standard antidiabetic medication. This suggests that derivatives of the compound may hold promise in cancer and diabetes treatment (E. M. Flefel et al., 2019).
Structural Analysis and Pharmaceutical Design
The synthesis and analysis of cyclohexane-based γ-spirolactams, including those related to 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have contributed to our understanding of spiro compounds' configurations and conformations. Crystal structures of similar compounds have been determined, highlighting the spirocyclic framework's ability to adopt various stable conformations. This structural insight is invaluable for the rational design of new pharmaceuticals with optimized efficacy and minimized side effects, by elucidating how molecular conformations influence biological activity (Tobias Krueger et al., 2019).
Antihypertensive Properties
Compounds structurally related to 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been evaluated for their antihypertensive effects. Research into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. Specifically, modifications at the 8-position with various substituents showed promising activity in lowering blood pressure in animal models. These findings suggest that modifications to the core structure of such compounds can yield potent antihypertensive agents, offering new avenues for therapeutic intervention in hypertension (J. Caroon et al., 1981).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-23-15-21(28-20(23)27)10-13-25(14-11-21)19(26)17-9-6-12-22-18(17)24(2)16-7-4-3-5-8-16/h6,9,12,16H,3-5,7-8,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFXZEAYAONNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-({2-[Cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.